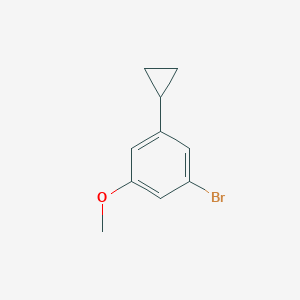

1-Bromo-3-cyclopropyl-5-methoxybenzene

Description

Properties

IUPAC Name |

1-bromo-3-cyclopropyl-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-12-10-5-8(7-2-3-7)4-9(11)6-10/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMAXWKMVKWPBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2CC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclopropyl-5-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-cyclopropyl-5-methoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, maintaining the integrity of the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclopropyl-5-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Substitution: Sodium methoxide in methanol for methoxylation.

Oxidation: Potassium permanganate or chromium trioxide for oxidation.

Reduction: Lithium aluminum hydride or catalytic hydrogenation for reduction.

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions yield hydrogenated benzene derivatives .

Scientific Research Applications

1-Bromo-3-cyclopropyl-5-methoxybenzene is utilized in several scientific research areas:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Its derivatives are explored for potential pharmacological activities.

Material Science: It is used in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-bromo-3-cyclopropyl-5-methoxybenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions in electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, directing further substitutions to specific positions on the ring .

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : 1-Bromo-3-cyclopropyl-5-methoxybenzene

- Molecular Formula : C₁₀H₁₁BrO

- Molecular Weight : 227.10 g/mol

- CAS Number : 1227692-30-9

- Purity: Not explicitly stated, but commercial batches are typically ≥95% (see ).

Structural Features This compound features a bromine atom at position 1, a methoxy group at position 5, and a cyclopropyl substituent at position 3 on a benzene ring.

Applications

Primarily used in pharmaceutical and agrochemical synthesis as an intermediate. Its bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), and the cyclopropyl group may modulate biological activity in drug candidates.

Comparative Analysis with Analogous Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Cyclopropyl vs. Isopropyl: The cyclopropyl group in the target compound reduces molecular weight (227.10 vs.

- Fluorine Addition : Fluorination at position 2 () increases molecular polarity and introduces respiratory hazards (H335) absent in the parent compound .

- Nitro Group Impact : Nitro-substituted analogs () exhibit heightened reactivity and hazards due to the electron-withdrawing nitro group, which is absent in the methoxy-cyclopropyl structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.